2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one is a complex organic compound that features a pyrazole ring and a chromenone structure
Preparation Methods
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by its attachment to the chromenone structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction can reduce certain functional groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one include other pyrazole and chromenone derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Some examples include:
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
- Tris(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dionato .
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-6-ethoxy-3-hydroxychromen-4-one |
InChI |
InChI=1S/C16H16N2O4/c1-4-21-10-5-6-13-11(7-10)14(19)15(20)16(22-13)12-8-17-18(3)9(12)2/h5-8,20H,4H2,1-3H3 |
InChI Key |
MMKSSTCEZRSZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=C(N(N=C3)C)C |
Origin of Product |
United States |
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